molecular formula C26H27N3O6S B13566147 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid

2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid

Cat. No.: B13566147
M. Wt: 509.6 g/mol
InChI Key: XSCJWYHZDHSCKZ-UHFFFAOYSA-N
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Description

2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thiazole ring, fluorenylmethoxycarbonyl (Fmoc) group, and tert-butoxycarbonyl (Boc) group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base, such as triethylamine, to protect the amine functionality.

    Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride or Boc chloride in the presence of a base to protect another amine functionality.

    Coupling Reactions: The protected intermediates are then coupled using standard peptide coupling reagents, such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using reagents such as piperidine (for Fmoc) and trifluoroacetic acid (for Boc).

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.

    Coupling Reagents: DCC, EDC, and other carbodiimides for peptide bond formation.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine, while substitution reactions yield various substituted thiazole derivatives.

Scientific Research Applications

2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The Fmoc and Boc groups can be used to protect amine functionalities during peptide synthesis, allowing for selective reactions and modifications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups, similar to the target compound.

    Fmoc-Thr(tBu)-OH: Another compound with Fmoc and tert-butyl protecting groups.

    Fmoc-Cys(Trt)-OH: Contains Fmoc and trityl protecting groups.

Uniqueness

2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity. The combination of Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C26H27N3O6S

Molecular Weight

509.6 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C26H27N3O6S/c1-26(2,3)35-24(32)27-13-12-20-28-21(23(30)31)22(36-20)29-25(33)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,27,32)(H,29,33)(H,30,31)

InChI Key

XSCJWYHZDHSCKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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